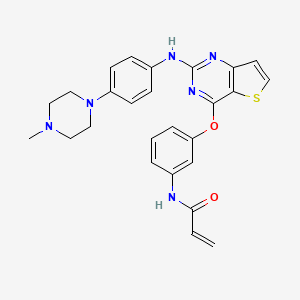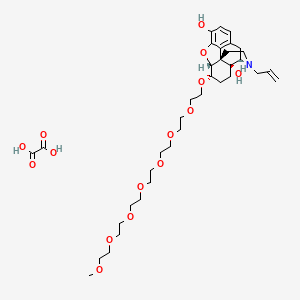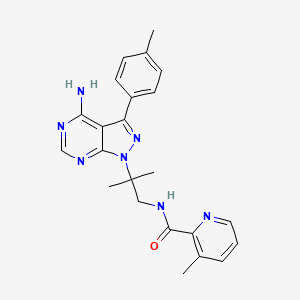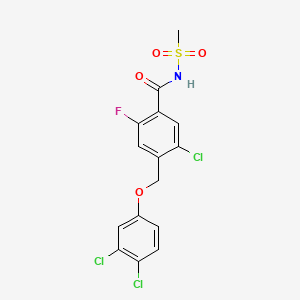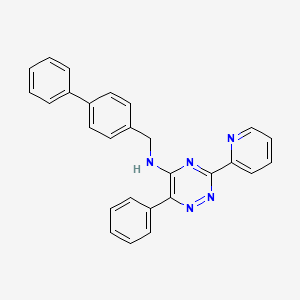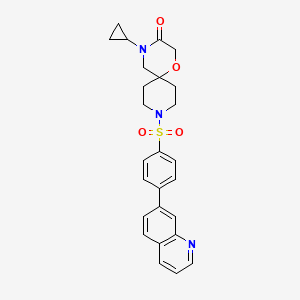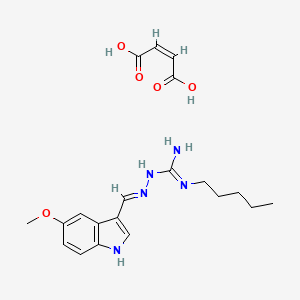
马来酸替格瑞洛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tegaserod maleate is a compound primarily known for its role as a serotonin-4 (5-HT4) receptor agonist. It is used in the treatment of constipation-predominant irritable bowel syndrome (IBS-C) in women under the age of 65 . The compound was initially approved by the United States Food and Drug Administration in 2002 but was later withdrawn from the market due to concerns over cardiovascular risks . It has since been re-approved for limited use in specific patient populations .
科学研究应用
Tegaserod maleate has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound in studies involving serotonin receptor agonists.
作用机制
Target of Action
Tegaserod maleate primarily targets the serotonin-4 (5-HT4) receptors . These receptors are found in smooth muscle cells and in the gastrointestinal wall . Tegaserod maleate also targets transient receptor potential melastatin subtype 8 (TRPM8) and MEK1/2 .
Mode of Action
Tegaserod maleate acts as an agonist at the 5-HT4 receptors . By binding to these receptors, it triggers the release of further neurotransmitters such as calcitonin gene-related peptide from sensory neurons . This interaction stimulates actions like esophageal relaxation, peristaltic gut movement, and natural secretions in the gut . Tegaserod maleate also binds to MEK1 and MEK2, inhibiting kinase activity and thus suppressing the MEK1/2-ERK1/2 signaling pathway .
Biochemical Pathways
Tegaserod maleate affects several biochemical pathways. It suppresses the MEK1/2-ERK1/2 signaling pathway by binding to MEK1 and MEK2 . This pathway is one of the most important oncogenic drivers of human cancers, including gastric cancer . Tegaserod maleate also suppresses the peroxisome signaling pathway , which plays a critical role in several important processes.
Pharmacokinetics
It’s known that the compound is administered orally
Result of Action
Tegaserod maleate has been found to inhibit the proliferation of gastric cancer cells, bind to MEK1/2, and suppress MEK1/2 kinase activity . It also inhibits the progress of gastric cancer depending on MEK1/2 . Moreover, it has been shown to suppress tumor growth in patient-derived gastric xenograft (PDX) models .
Action Environment
It’s worth noting that the compound was originally approved for the treatment of irritable bowel syndrome with constipation (ibs-c) specifically in women under the age of 65 . This suggests that factors such as patient age and gender may influence the compound’s action and efficacy.
生化分析
Biochemical Properties
Tegaserod maleate interacts with serotonin-4 (5-HT4) receptors, acting as an agonist . This interaction facilitates various biochemical reactions, including esophageal relaxation, peristaltic gut movement, and natural secretions in the gut . The compound’s ability to bind and activate these receptors makes it a unique therapeutic agent for conditions like IBS-C .
Cellular Effects
Tegaserod maleate has been found to inhibit the proliferation of various cancer cells, including gastric cancer cells and esophageal squamous cell carcinoma . It achieves this by binding to MEK1/2 and suppressing MEK1/2 kinase activity . This inhibition of the MEK1/2-ERK1/2 signaling pathway leads to a decrease in tumor growth .
Molecular Mechanism
The molecular mechanism of action of tegaserod maleate involves its binding to MEK1 and MEK2, inhibiting their kinase activity and thus suppressing the MEK1/2-ERK1/2 signaling pathway . This results in the inhibition of the proliferation of gastric cancer cells . It’s also been found to suppress the peroxisome signaling pathway, leading to downregulation of key molecules like peroxisome membrane protein 11B (PEX11B) and peroxisome membrane protein 13 (PEX13) .
Temporal Effects in Laboratory Settings
In laboratory settings, tegaserod maleate has been observed to cause a significant time and dose-dependent increase in apoptosis in various cell lines . It also decreases S6 phosphorylation over time .
Dosage Effects in Animal Models
In animal models, specifically in patient-derived gastric xenograft (PDX) models, tegaserod maleate has been shown to suppress tumor growth . The effects of tegaserod maleate were found to be similar to those of trametinib, a clinical MEK1/2 inhibitor, in inhibiting tumor volume and weight .
Metabolic Pathways
Tegaserod maleate is metabolized mainly via two pathways. The first is a presystemic acid catalyzed hydrolysis in the stomach followed by oxidation and conjugation which produces the main metabolite of tegaserod, 5-methoxyindole-3-carboxylic acid glucuronide .
Transport and Distribution
While specific transporters or binding proteins for tegaserod maleate have not been identified, it is known that the drug functions as a motility stimulant, achieving its desired therapeutic effects through activation of the 5-HT4 receptors of the enteric nervous system in the gastrointestinal tract .
Subcellular Localization
The subcellular localization of tegaserod maleate is not explicitly reported in the literature. Given its mechanism of action, it can be inferred that it likely interacts with 5-HT4 receptors located on the cell surface
准备方法
The synthesis of tegaserod maleate involves several steps. One of the primary methods includes the reaction of 5-methoxyindole-3-carboxaldehyde with pentylamine to form an intermediate, which is then reacted with aminoguanidine to yield tegaserod . The maleate salt is formed by reacting tegaserod with maleic acid in an organic solvent . Industrial production methods often involve optimizing these reactions to ensure high yield and purity under mild conditions .
化学反应分析
Tegaserod maleate undergoes various chemical reactions, including:
Oxidation: Tegaserod can be oxidized under specific conditions, leading to the formation of various metabolites.
Reduction: The compound can be reduced, although this is less common in its typical applications.
Substitution: Tegaserod can undergo substitution reactions, particularly at the indole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
相似化合物的比较
Tegaserod maleate is unique in its dual action as a serotonin-4 receptor agonist and serotonin-2B receptor antagonist. Similar compounds include:
Prucalopride: Another serotonin-4 receptor agonist used for chronic constipation.
Metoclopramide: A dopamine antagonist with some serotonin-4 receptor agonist activity, used for gastrointestinal motility disorders. Tegaserod maleate’s unique combination of receptor activities and its specific application in IBS-C make it distinct from these other compounds.
属性
CAS 编号 |
189188-57-6 |
|---|---|
分子式 |
C20H27N5O5 |
分子量 |
417.5 g/mol |
IUPAC 名称 |
(Z)-but-2-enedioic acid;1-[(Z)-(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine |
InChI |
InChI=1S/C16H23N5O.C4H4O4/c1-3-4-5-8-18-16(17)21-20-11-12-10-19-15-7-6-13(22-2)9-14(12)15;5-3(6)1-2-4(7)8/h6-7,9-11,19H,3-5,8H2,1-2H3,(H3,17,18,21);1-2H,(H,5,6)(H,7,8)/b20-11-;2-1- |
InChI 键 |
CPDDZSSEAVLMRY-QPRIGUFLSA-N |
SMILES |
CCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)OC.C(=CC(=O)O)C(=O)O |
手性 SMILES |
CCCCCN=C(N)N/N=C\C1=CNC2=C1C=C(C=C2)OC.C(=C\C(=O)O)\C(=O)O |
规范 SMILES |
CCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)OC.C(=CC(=O)O)C(=O)O |
外观 |
Solid powder |
相关CAS编号 |
145158-71-0 (parent) |
同义词 |
(E)-2-((Z)-(5-methoxy-3H-indol-3-ylidene)methyl)-N'-pentylhydrazinecarboximidamide maleate |
产品来源 |
United States |
ANone: Tegaserod Maleate acts as a selective serotonin 5-HT4 receptor partial agonist. [, ] This means it binds to the 5-HT4 receptor and partially activates it, leading to a range of downstream effects, primarily in the gastrointestinal tract. []
ANone: Activation of 5-HT4 receptors by Tegaserod Maleate stimulates gastrointestinal motility and secretion. [] This can improve symptoms of constipation by increasing intestinal transit time and promoting bowel movements. [, ]
ANone: Recent research suggests that Tegaserod Maleate can also suppress the MEK1/2 pathway in gastric cancer cells, leading to inhibition of their proliferation. [] Furthermore, it appears to inhibit the peroxisome pathway in esophageal squamous cell carcinoma (ESCC), specifically by downregulating PEX11B and PEX13 proteins, ultimately inhibiting ESCC proliferation. []
ANone: While the exact molecular weight is not provided in the provided abstracts, the molecular formula can be deduced from its structure as C22H28N4O4S • C4H4O4. []
ANone: Yes, several studies utilize various spectroscopic methods to characterize Tegaserod Maleate. These methods include:
- FTIR (Fourier-transform infrared spectroscopy): Used to differentiate between different crystal forms of Tegaserod Maleate. []
- Raman Spectroscopy: Also employed in differentiating crystal forms of the compound. []
- Powder X-ray Diffraction: This technique provides structural information and is used to characterize different crystal forms of Tegaserod Maleate. [, ]
- Differential Pulse Polarography: This electrochemical method has been used to quantify Tegaserod Maleate after reacting it with hydrogen peroxide. []
ANone: One study recommends storing Tegaserod Maleate tablets in a dry and cold environment for optimal stability. [] Another study found coated Tegaserod Maleate tablets remained stable at 40°C and 75% relative humidity for three months. []
ANone: The provided research focuses on Tegaserod Maleate's pharmaceutical properties, and there is no mention of its catalytic properties or applications in the context of chemical reactions.
ANone: None of the provided research abstracts utilize computational chemistry methods or QSAR modeling for Tegaserod Maleate.
ANone: While the provided research doesn't delve into detailed SAR studies, it's stated that Tegaserod Maleate is structurally similar to serotonin but possesses only one-fifth of its intrinsic activity. [] This suggests that modifications to the structure can impact its potency and potentially its selectivity for different serotonin receptor subtypes.
ANone: Various formulation approaches have been investigated for Tegaserod Maleate, including:
- Colon-Targeted Delivery Systems: Researchers are developing systems that protect the drug from degradation and release it specifically in the colon. [, , , , , ] These systems often utilize pH-sensitive polymers like Eudragit L100 and S100 or time-dependent release mechanisms using polymers like HPMC. [, , ]
- Microspheres: Tegaserod Maleate microspheres have been developed using sodium alginate and tamarind seed polysaccharide for controlled release. [, ]
- Dispersible Tablets: A bioequivalence study evaluated Tegaserod Maleate dispersible tablets in healthy volunteers. []
ANone: Multiple studies have investigated the pharmacokinetics of Tegaserod Maleate:
- Absorption: Tegaserod Maleate reaches peak plasma concentration (Cmax) approximately 1 hour after oral administration. [, ]
- Excretion: The elimination half-life (t1/2β) of Tegaserod Maleate ranges from 2.92 to 3.81 hours. []
ANone: Research indicates that within a dosage range of 4-12 mg, both the area under the curve (AUC) and Cmax of Tegaserod Maleate demonstrate good linearity. [] This implies that the drug's exposure increases proportionally with the dose within this range.
ANone: Yes, researchers have used a patient-derived xenograft (PDX) mouse model to demonstrate Tegaserod Maleate's ability to suppress tumor growth in vivo. [, ] This model allows for studying the drug's effects in a setting that more closely mimics human tumor biology.
ANone: The provided research does not mention specific resistance mechanisms to Tegaserod Maleate or its cross-resistance with other compounds.
ANone: While one abstract mentions diarrhea as the most common adverse effect of Tegaserod Maleate, [] this Q&A section focuses on the scientific aspects of the compound and excludes information about drug side effects or contraindications.
ANone: Please refer to the answer provided for question 7 in the "Stability and Formulation" section for information regarding drug delivery and targeting strategies.
ANone: The provided research does not mention any specific biomarkers associated with Tegaserod Maleate treatment response or adverse effects.
ANone: Various analytical methods have been utilized for characterizing and quantifying Tegaserod Maleate:
- Spectroscopic methods: As previously discussed, FTIR, Raman Spectroscopy, and Powder X-ray Diffraction have been used for structural characterization and differentiation of crystal forms. [, ]
- Chromatographic techniques:
- High-Performance Liquid Chromatography (HPLC): This method, often coupled with UV detection or mass spectrometry, is used for quantifying Tegaserod Maleate in various matrices, including bulk drug, tablets, and plasma. [, , , ]
- Gas Chromatography (GC): This technique, coupled with a flame ionization detector (FID), allows for quantifying residual organic solvents in Tegaserod Maleate samples. []
ANone: The provided research does not contain information regarding the environmental impact or degradation of Tegaserod Maleate.
ANone: Research shows that Tegaserod Nicotinate salt exhibits a six-fold increase in aqueous solubility compared to the marketed Tegaserod Maleate form A (Zelnorm). [] This highlights the impact of salt formation on the compound's solubility, which can be crucial for its bioavailability.
ANone: Yes, several studies investigating different formulations of Tegaserod Maleate, including microcapsules, compressed microcapsules, and modified tablets, include assessments of their in vitro dissolution profiles. [] These studies aim to evaluate how different formulation strategies impact the drug's release from the dosage form.
ANone: The studies employing analytical methods for quantifying Tegaserod Maleate often mention validating these methods. [, , , , ] Validation typically involves assessing the method's:
ANone: While not explicitly discussed, the development and validation of analytical methods for quantifying Tegaserod Maleate in various matrices, as reported in the research, are essential aspects of quality control and assurance. [, , , , ] These methods ensure the consistency, safety, and efficacy of the drug substance and drug product throughout development, manufacturing, and distribution.
ANone: The provided research focuses primarily on the pharmacological and pharmaceutical aspects of Tegaserod Maleate and does not provide information related to questions 20 through 26.
ANone:
- Drug Approval: Tegaserod Maleate (Zelnorm) was the first selective 5-HT4 receptor partial agonist approved by the FDA for the short-term treatment of irritable bowel syndrome (IBS) in women whose primary bowel symptom is constipation. []
- Synthesis Improvement: Researchers developed an improved synthesis method for Tegaserod Maleate, making it more efficient for industrial production. []
- Discovery of New Crystal Forms: Studies identified and characterized different crystalline forms of Tegaserod Maleate, including a monohydrate form, which may have implications for solubility and bioavailability. [, ]
- Exploration of New Applications: Beyond IBS, recent research has explored the potential of Tegaserod Maleate in treating cancer, highlighting its ability to inhibit the growth of gastric and esophageal cancer cells. [, ]
ANone: Tegaserod Maleate research benefits from the synergy of various disciplines:
- Pharmacology: Elucidating the drug's mechanism of action through its interaction with the 5-HT4 receptor and other signaling pathways. [, , , ]
- Pharmaceutics: Developing various formulations to optimize drug delivery, enhance solubility, and achieve targeted release. [, , , , , , , ]
- Analytical Chemistry: Developing and validating sensitive and specific methods for the quantification and characterization of Tegaserod Maleate. [, , , , , , ]
- Oncology: Exploring the drug's anti-proliferative effects on cancer cells, opening new avenues for its potential therapeutic applications. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


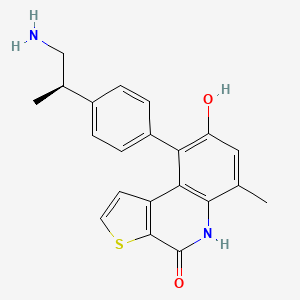

![N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B560100.png)
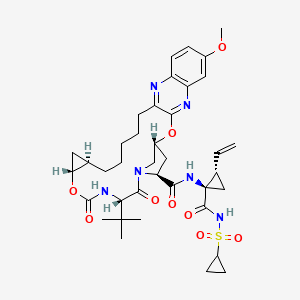
![6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one](/img/structure/B560103.png)

